molecular formula C15H19NO4 B13155817 N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide

N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide

Cat. No.: B13155817
M. Wt: 277.31 g/mol
InChI Key: KXOLISPRLSWHLH-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide (CAS 923176-76-5) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. This acetamide derivative serves as a key chemical intermediate in the synthesis of quinoxaline-based compounds . Researchers are actively exploring these quinoxaline derivatives for their potential as potent cytotoxic agents and VEGFR-2 inhibitors . The design of such compounds, including this acetamide, often focuses on incorporating essential pharmacophoric features that enable inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of angiogenesis in solid tumors . By targeting the VEGFR-2 signaling pathway and modulating the PI3K/AKT/mTOR cascade, these designed inhibitors can suppress cancer cell proliferation and migration, presenting a promising strategy for targeted cancer therapy . The compound is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H19NO4/c1-19-13-6-7-14(11(8-13)9-17)20-10-15(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)

InChI Key

KXOLISPRLSWHLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NC2CCCC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the cyclopentyl group and the formyl and methoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various biological systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name R Group on Acetamide Phenoxy Substituents Molecular Weight Notable Properties/Activities References
N-Cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide Cyclopentyl 2-formyl, 4-methoxy ~317.3* Reactive formyl group; high lipophilicity Target
N-(4-Nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Nitrophenyl 2-formyl, 4-methoxy 350.3 Electron-withdrawing nitro group; discontinued product
N-Cyclopentyl-2-(4-propylphenoxy)acetamide Cyclopentyl 4-propyl 261.4 Lower molecular weight; lacks reactive/formyl group
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide 3-Chloro-4-methylphenyl 2-ethoxy, 4-formyl 347.8 Ethoxy group increases steric bulk
N-Cyclopentyl-2-(4-oxochroman-3-yl)acetamide (3ak) Cyclopentyl Chroman-4-one 273.3 Chromanone core; no aromatic substituents

*Calculated based on molecular formula C₁₆H₁₉NO₄.

Key Observations:

Substituent Impact on Reactivity: The formyl group in the target compound and analogues (e.g., ) enables nucleophilic additions or condensation reactions, a feature absent in compounds like N-cyclopentyl-2-(4-propylphenoxy)acetamide . Electron-withdrawing groups (e.g., nitro in ) may reduce stability compared to electron-donating methoxy groups.

Lipophilicity and Bioavailability: Methoxy and ethoxy groups enhance lipophilicity, as seen in , which could improve blood-brain barrier penetration. In contrast, chromanone-based acetamides (e.g., 3ak ) may exhibit lower membrane permeability due to polar carbonyl groups.

Synthetic Challenges: Compounds with formyl groups (e.g., ) often require protective strategies during synthesis to prevent side reactions.

Pharmacological and Functional Comparisons

  • Enzyme Inhibition : In , acetamides with aromatic/hydrophobic substituents (e.g., N-phenethyl) showed enhanced inhibition of 17β-HSD2 due to interactions with hydrophobic enzyme pockets. The target compound’s cyclopentyl and formyl groups may similarly engage in hydrophobic/aromatic interactions, though this requires experimental validation .
  • Antitumor Potential: Compounds with formylphenoxy motifs (e.g., ) are noted for antitumor activity, likely via alkylation or redox modulation. The methoxy group in the target compound may further augment such effects by stabilizing radical intermediates .

Analytical and Spectroscopic Data

Table 2: NMR and HRMS Comparisons

Compound Name ¹H NMR (δ, ppm) HRMS (Calculated/Experimental) Purity Reference
N-Cyclopentyl-2-(4-oxochroman-3-yl)acetamide 1.50–1.85 (m, cyclopentyl), 4.55 (s, CH₂) 273.3/273.2 89%
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide 9.80 (s, CHO), 3.90 (s, OCH₃) 290.8/290.7 95%
N-(4-Nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 8.20–8.40 (d, NO₂), 10.10 (s, CHO) 350.3/350.2 95%
  • The target compound’s ¹H NMR is expected to show a formyl proton peak near δ 10.0 ppm and methoxy protons at δ 3.8–4.0 ppm, consistent with analogues .

Biological Activity

N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H19_{19}NO4_4 and a molecular weight of approximately 277.32 g/mol. The compound features a cyclopentyl group, an acetamide moiety, and a formyl group attached to a methoxyphenoxy structure, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial effects against various bacterial strains. The presence of the methoxy and formyl groups may enhance these properties by affecting cell membrane permeability or inhibiting enzyme activity.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Some analogs of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The specific mechanisms are under investigation but may relate to the compound's ability to induce apoptosis or inhibit cell proliferation .

Synthesis and Evaluation

A study focused on synthesizing various analogs of this compound revealed promising biological activities. For instance, modifications to the cyclopentyl group led to variations in potency against specific bacterial strains and cancer cell lines .

Comparative Analysis

A comparative analysis with similar compounds highlighted differences in biological activity based on structural variations:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamideC13_{13}H15_{15}NO4_4Cyclopropyl groupModerate antimicrobial activity
This compoundC15_{15}H19_{19}NO4_4Cyclopentyl groupEnhanced cytotoxicity against cancer cells
N-cyclopropyl-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamideC17_{17}H19_{19}NO2_2SContains thiophenolDifferent pharmacological properties

This table illustrates how structural modifications influence both chemical behavior and biological activity.

Future Directions

Future research should focus on elucidating the detailed mechanisms by which this compound interacts with specific molecular targets. Techniques such as molecular docking studies and biochemical assays will be crucial for predicting binding affinities and modes of action.

Additionally, exploring the therapeutic potential of this compound in vivo could provide insights into its efficacy and safety profiles in clinical settings.

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